An In-depth Technical Guide to 2,4-Dimethylbenzoxazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,4-Dimethylbenzoxazole: Properties, Synthesis, and Applications
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of 2,4-Dimethylbenzoxazole, a specific derivative of this important heterocyclic family. Due to the limited direct experimental data on this particular molecule, this document leverages established principles of benzoxazole chemistry to project its chemical properties, outline robust synthetic strategies, and discuss its potential applications in the field of drug discovery. By synthesizing information from analogous compounds and general reaction mechanisms, this guide aims to equip researchers and drug development professionals with the foundational knowledge necessary to explore the potential of 2,4-Dimethylbenzoxazole and its derivatives.
Introduction to the Benzoxazole Core
Benzoxazole is an aromatic heterocyclic compound formed by the fusion of a benzene ring with an oxazole ring.[3] This planar, bicyclic system is a privileged scaffold in drug design due to its ability to mimic the structure of natural nucleic bases like guanine and adenine, allowing for effective interactions with biological macromolecules.[1] The benzoxazole moiety is found in numerous natural products and is a key pharmacophore in a wide array of therapeutic agents, exhibiting activities such as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][4][5] The versatility of the benzoxazole ring allows for substitutions at various positions, with modifications at the 2- and 5-positions being particularly influential on biological activity.[1]
Physicochemical and Spectroscopic Properties of 2,4-Dimethylbenzoxazole (Predicted)
Predicted Physicochemical Properties
The following table summarizes the anticipated physicochemical properties of 2,4-Dimethylbenzoxazole. These predictions are based on the known properties of similar benzoxazole derivatives and general principles of physical organic chemistry.
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C9H9NO | Based on the chemical structure. |
| Molecular Weight | 147.18 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow solid or liquid | Similar to other simple benzoxazole derivatives.[6] |
| Melting Point | Expected to be in a similar range to related dimethylbenzoxazoles. | |
| Boiling Point | Higher than 2-methylbenzoxazole (201-202 °C) due to increased molecular weight. | |
| Solubility | Likely soluble in common organic solvents (e.g., ethanol, DMSO, chloroform) and sparingly soluble in water. | A common characteristic of aromatic heterocyclic compounds. |
Predicted Spectroscopic Data
The structural elucidation of 2,4-Dimethylbenzoxazole would rely on a combination of spectroscopic techniques. The expected data is outlined below.
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.5 | Singlet | 3H | C4-CH3 |
| ~2.6 | Singlet | 3H | C2-CH3 |
| ~7.0-7.5 | Multiplet | 3H | Aromatic Protons |
Rationale: The chemical shifts are estimated based on data for 2-methylbenzoxazole and the expected electronic effects of the methyl substituents on the aromatic ring.[7]
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~15-20 | C2-CH3 |
| ~20-25 | C4-CH3 |
| ~110-150 | Aromatic and Heterocyclic Carbons |
| ~165 | C2 (Oxazole ring) |
Rationale: The chemical shifts are predicted based on the known 13C NMR data for benzoxazole derivatives.[7]
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850-3000 | Medium | Aliphatic C-H stretch (methyl groups) |
| ~1600-1650 | Strong | C=N stretch (oxazole ring) |
| ~1450-1580 | Medium-Strong | Aromatic C=C stretch |
| ~1000-1250 | Strong | C-O stretch (oxazole ring) |
Rationale: These are characteristic vibrational frequencies for the functional groups present in the benzoxazole ring system and its substituents.[7]
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
| m/z | Interpretation |
| 147 | Molecular ion [M]+ |
| Fragmentation pattern would likely involve loss of methyl groups and cleavage of the oxazole ring. |
Rationale: The molecular ion peak is a direct measure of the molecular weight. The fragmentation pattern can be predicted based on the stability of the resulting fragments.[8]
Synthesis of 2,4-Dimethylbenzoxazole: A Proposed Methodology
The synthesis of the benzoxazole ring is a well-established area of organic chemistry, with the most common approach being the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[2][9]
Proposed Synthetic Pathway
A reliable method for the synthesis of 2,4-Dimethylbenzoxazole would involve the reaction of 2-amino-3-methylphenol with acetic anhydride. This approach is based on the widely used Phillips condensation method.
Caption: Proposed synthesis of 2,4-Dimethylbenzoxazole.
Detailed Experimental Protocol (Proposed)
Causality behind Experimental Choices:
-
Acetic Anhydride: Serves as both the source of the C2-methyl group and as a dehydrating agent to facilitate the final cyclization step.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for both the initial acylation and the subsequent intramolecular cyclization.
-
Aqueous Work-up with Base: The use of a weak base like sodium bicarbonate is crucial to neutralize any remaining acetic acid and unreacted acetic anhydride, facilitating the precipitation of the organic product.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-methylphenol (1.0 equivalent) and acetic anhydride (1.5-2.0 equivalents).
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker of cold water or ice.
-
Neutralization and Precipitation: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic. The product should precipitate out of the solution.
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Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Reactivity of the Benzoxazole Ring System
The benzoxazole ring is an aromatic system, and its reactivity is governed by the electronic properties of the fused rings.
Electrophilic Aromatic Substitution
The benzene portion of the benzoxazole ring is susceptible to electrophilic aromatic substitution. The heteroatoms in the oxazole ring influence the regioselectivity of these reactions.
-
Nitration: Treatment of benzoxazole with a mixture of nitric acid and sulfuric acid typically results in nitration at the C6 position.[3]
-
Halogenation: Halogenation reactions also favor substitution on the benzene ring.[3]
The presence of the two methyl groups in 2,4-Dimethylbenzoxazole, both of which are electron-donating, is expected to activate the benzene ring towards electrophilic attack and influence the regioselectivity of further substitutions.
Caption: Electrophilic substitution on the benzoxazole ring.
Applications in Drug Development
The benzoxazole scaffold is of significant interest to medicinal chemists due to its wide range of biological activities.[5] Marketed drugs containing the benzoxazole core include the non-steroidal anti-inflammatory drugs (NSAIDs) flunoxaprofen and benoxaprofen, and the muscle relaxant chlorzoxazone.[7]
The diverse pharmacological profile of benzoxazole derivatives suggests that 2,4-Dimethylbenzoxazole could serve as a valuable starting point for the development of new therapeutic agents. Its derivatives could be screened for a variety of biological activities, including:
-
Antimicrobial and Antifungal Activity: Many benzoxazole derivatives have shown potent activity against various strains of bacteria and fungi.[4]
-
Anticancer Activity: The benzoxazole nucleus is a common feature in compounds with antiproliferative effects.[7]
-
Anti-inflammatory Activity: As evidenced by the success of benzoxazole-containing NSAIDs, this scaffold is a promising template for the design of new anti-inflammatory agents.[7]
Safety and Handling
While specific toxicity data for 2,4-Dimethylbenzoxazole is not available, general precautions for handling benzoxazole derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
General Hazards: Benzoxazole derivatives can be harmful if swallowed, and may cause skin and eye irritation.[8] Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.
Conclusion
While 2,4-Dimethylbenzoxazole remains a relatively unexplored compound, its chemical properties, synthetic accessibility, and potential for biological activity can be confidently inferred from the extensive body of knowledge on the benzoxazole class of heterocycles. This guide provides a solid foundation for researchers and drug development professionals to begin their investigation into this promising molecule. The proposed synthetic route is robust and based on well-established chemical transformations, and the predicted spectroscopic data will be invaluable for the characterization of the target compound. The diverse biological activities associated with the benzoxazole scaffold strongly suggest that 2,4-Dimethylbenzoxazole and its derivatives are worthy of further investigation as potential therapeutic agents.
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